molecular formula C27H46O2 B8083408 24(R/S)-hydroxycholesterol-[d7]

24(R/S)-hydroxycholesterol-[d7]

Cat. No. B8083408
M. Wt: 402.7 g/mol
InChI Key: IOWMKBFJCNLRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24(R/S)-hydroxycholesterol-[d7] is a useful research compound. Its molecular formula is C27H46O2 and its molecular weight is 402.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 24(R/S)-hydroxycholesterol-[d7] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 24(R/S)-hydroxycholesterol-[d7] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cholesterol Metabolite as a CNS Marker : 24(S)-hydroxycholesterol [24(S)-HC], a cholesterol metabolite, is formed almost exclusively in the brain. Its concentrations in cerebrospinal fluid (CSF) and plasma might indicate changes in cholesterol metabolism in the CNS. A sensitive LC-MS/MS assay developed for its quantification supports clinical trials, such as those for Niemann-Pick type C1 patients, where 24(S)-HC is a pharmacodynamic biomarker (Sidhu et al., 2015).

  • Alzheimer's Disease and Cholesterol Levels : In Alzheimer's disease (AD) patients, levels of 24S-hydroxycholesterol are decreased, while 27-hydroxycholesterol is increased in the brain, suggesting altered cholesterol metabolism in AD (Heverin et al., 2004).

  • Huntington Disease and Plasma 24OHC Levels : Plasma 24S-hydroxycholesterol (24OHC) levels, correlating to the number of metabolically active neuronal cells, are substantially reduced in neurodegenerative diseases like Huntington disease (HD). This makes 24OHC a key marker for HD progression (Leoni et al., 2013).

  • Cholesterol 24-Hydroxylase in Brain Homeostasis : Cholesterol 24-hydroxylase is crucial for synthesizing oxysterols in neurons and regulating cholesterol turnover in the brain, highlighting its role in brain cholesterol homeostasis (Lund et al., 1999).

  • Oxysterol Sulfation and Liver X Receptor Activation : The sulfation of 24-Hydroxycholesterol (24-OHChol) is significant for understanding its metabolism and effect on liver X receptor (LXR) activation. This process is crucial for cholesterol homeostasis in the brain and liver (Cook et al., 2009).

  • Lipoprotein Distribution and Biological Variation : The study of 24S- and 27-hydroxycholesterol in healthy volunteers provides insights into cholesterol catabolism and maintenance of whole-body cholesterol homeostasis (Burkard et al., 2007).

  • Neuroprotection in Glaucoma : 24(S)-hydroxycholesterol (24(S)-HC) shows neuroprotective properties against pressure-mediated retinal degeneration, suggesting its therapeutic potential in glaucomatous conditions (Ishikawa et al., 2016).

  • Cholesterol Homeostasis and Aging : The flux of 24S-hydroxycholesterol from the brain to circulation is important for cholesterol homeostasis, especially in aging brains (Lütjohann et al., 1996).

properties

IUPAC Name

17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWMKBFJCNLRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861982
Record name Cholest-5-ene-3,24-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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